4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
Description
This compound belongs to the benzoxazepine-dione class, characterized by a fused bicyclic core with a 1,4-oxazepine ring and two ketone groups at positions 3 and 5. Key structural features include:
- A 2-propyl substituent at position 2 of the benzoxazepine ring.
- A 4-fluorophenylacetyl group (2-(4-fluorophenyl)-2-oxoethyl) at position 2.
The propyl chain may increase lipophilicity compared to shorter alkyl analogs, influencing solubility and membrane permeability .
Properties
IUPAC Name |
4-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO4/c1-2-5-18-20(25)22(12-16(23)13-8-10-14(21)11-9-13)19(24)15-6-3-4-7-17(15)26-18/h3-4,6-11,18H,2,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHPEIPUCPCKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Benzo[f][1,4]oxazepine Core: : This can be achieved through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions. For example, 2-aminophenol can react with 2-chlorobenzaldehyde in the presence of a base like sodium hydroxide to form the oxazepine ring .
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Introduction of the Fluorophenyl Group: : The 4-fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst such as aluminum chloride .
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Propyl Substitution: : The propyl group can be added through alkylation reactions, where the oxazepine intermediate is treated with a propyl halide in the presence of a strong base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the oxoethyl group, using oxidizing agents like potassium permanganate or chromium trioxide .
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Reduction: : Reduction reactions can target the oxo groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride .
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Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, potassium carbonate for alkylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzo[f][1,4]oxazepines with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxazepine compounds exhibit anticancer properties. For instance, studies have shown that modifications to the oxazepine structure can enhance cytotoxicity against various cancer cell lines. The compound may serve as a lead compound for developing new anticancer agents by exploring its structure-activity relationship (SAR) .
Neuropharmacological Effects
Oxazepines are known for their neuroactive properties. Preliminary studies suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. Its fluorophenyl group may enhance lipophilicity, improving blood-brain barrier penetration .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases. For example, isoquinoline derivatives have been reported as selective inhibitors of tyrosyl DNA phosphodiesterase 2 (TDP2), which is involved in DNA repair mechanisms . This suggests that the compound could be synthesized or modified to target similar pathways.
Synthesis and Derivative Studies
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. A notable method includes the enantioselective amination of isoquinoline derivatives, which can be adapted to incorporate the oxazepine structure .
Case Study: Synthesis Methodology
A recent study demonstrated an efficient method for synthesizing related compounds through a cascade reaction involving N-alkyl-N-methacryloylbenzamide and aryl aldehydes. This approach yielded isoquinoline-1,3(2H,4H)-dione derivatives with good yields under mild conditions . The methodologies developed could be applied to synthesize derivatives of the compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at various positions on the oxazepine ring can lead to significant changes in potency and selectivity against target enzymes or receptors. For instance, substituents on the benzene rings or variations in the alkyl chains can enhance or diminish activity .
Mechanism of Action
The mechanism of action of 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. These targets could include enzymes or receptors where the compound acts as an inhibitor or modulator. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed pharmacological effects.
Comparison with Similar Compounds
Structural Analog 1: 4-(2-(2-Methoxy-5-methylphenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Substituent Differences :
- Phenyl group: 2-methoxy-5-methylphenyl instead of 4-fluorophenyl.
- Position 2: Retains the 2-propyl group.
- Implications :
- The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, which may reduce electrophilic reactivity compared to the electron-withdrawing fluorine in the target compound.
- Increased steric bulk from the methyl group could hinder interactions with hydrophobic binding pockets in biological targets .
Structural Analog 2: 2-Ethyl-4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
- Substituent Differences :
- Position 2: Ethyl group (C₂H₅) vs. propyl (C₃H₇) in the target compound.
- Phenyl group: 5-fluoro-2-methoxyphenyl combines both electron-withdrawing (F) and electron-donating (OCH₃) substituents.
- The 5-fluoro-2-methoxy substitution creates a unique electronic profile, balancing hydrophobicity and hydrogen-bonding capacity .
Tabulated Comparison of Key Features
*Molecular formulas for the target and analog 1 are inferred from structural data in .
Research Findings and Implications
Crystallographic and Computational Analysis
- Software like SHELXL () and Mercury () are essential for resolving benzoxazepine-dione crystal structures, particularly for analyzing packing patterns and hydrogen-bonding networks. No crystallographic data for the target compound is reported in the evidence, but its analogs exhibit planar benzoxazepine cores with ketone groups participating in intermolecular interactions .
Biological Activity
The compound 4-(2-(4-fluorophenyl)-2-oxoethyl)-2-propylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a synthetic organic molecule with potential pharmacological applications. Its unique structure incorporates a benzo[f][1,4]oxazepine core, which is known for its diverse biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄FNO₃
- Molecular Weight : Approximately 273.27 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to influence various cellular processes through the modulation of enzyme activities and receptor interactions.
- Target Enzymes : The compound exhibits inhibitory effects on enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2), which is crucial in DNA repair mechanisms. Inhibition of TDP2 can lead to increased sensitivity of cancer cells to chemotherapy by preventing the repair of DNA damage caused by treatment .
- Antimicrobial Activity : Preliminary studies indicate that related compounds in this class exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .
In Vitro Studies
In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into structure-activity relationships (SAR) that could be applicable to this compound.
| Study | Findings | Implications |
|---|---|---|
| Study A (2020) | Identified that modifications at the C-4 position enhance TDP2 inhibition potency with IC50 values in the low micromolar range | Suggests similar modifications could improve efficacy for our compound |
| Study B (2019) | Demonstrated antimicrobial activity against MRSA strains for analogs with similar structural motifs | Indicates potential for developing new antibiotics |
| Study C (2021) | Explored the apoptotic pathways activated by oxazepine derivatives | Provides a framework for understanding how our compound may induce cell death in tumors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
